![molecular formula C19H22N4O3S2 B2481454 1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone CAS No. 2034205-10-0](/img/no-structure.png)
1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Role of the Compound : 1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone has been designed as a GPR52 agonist. These agonists are expected to alleviate symptoms of psychotic disorders .
- In Vitro Evaluation : Target compounds were assessed for their affinity on serotoninergic 5-HT1A receptors using radioligand binding assays. Compound 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one displayed micromolar affinity toward 5-HT1A sites .
GPR52 Agonists
Serotoninergic 5-HT1A Receptor Affinity
Antileishmanial and Antimalarial Activities
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-benzothiophene-2-carboxylic acid with thionyl chloride to form 1-benzothiophen-2-yl chloride. This intermediate is then reacted with 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane to form the final product, 1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone.", "Starting Materials": [ "1-benzothiophene-2-carboxylic acid", "thionyl chloride", "4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane" ], "Reaction": [ "1. 1-benzothiophene-2-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 1-benzothiophen-2-yl chloride.", "2. 1-benzothiophen-2-yl chloride is then reacted with 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane in the presence of a base such as triethylamine to form the final product, 1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone." ] } | |
Numéro CAS |
2034205-10-0 |
Nom du produit |
1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone |
Formule moléculaire |
C19H22N4O3S2 |
Poids moléculaire |
418.53 |
Nom IUPAC |
1-benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone |
InChI |
InChI=1S/C19H22N4O3S2/c1-13-18(14(2)21-20-13)28(25,26)23-9-5-8-22(10-11-23)19(24)17-12-15-6-3-4-7-16(15)27-17/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,20,21) |
Clé InChI |
OXLZGUFGIAJDMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



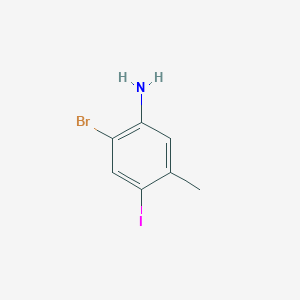
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2481373.png)

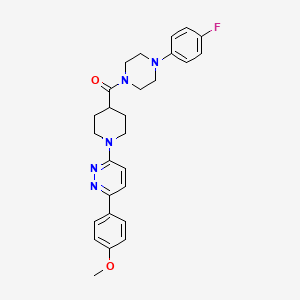
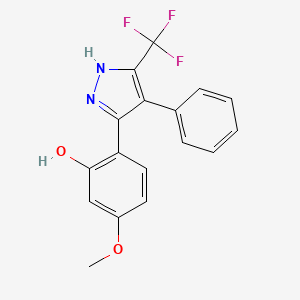

![2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B2481383.png)
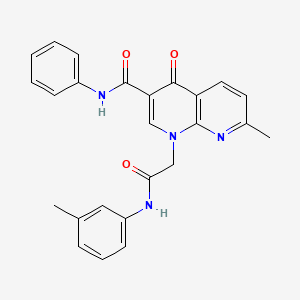
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)
![7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2481386.png)
![5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481387.png)
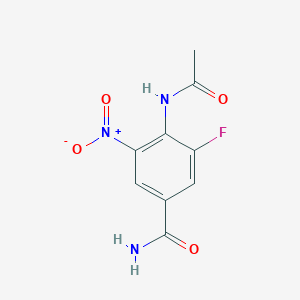
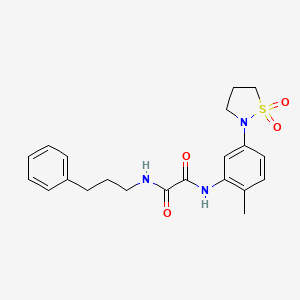
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)